molecular formula C11H17NO4 B15063004 methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B15063004
M. Wt: 227.26 g/mol
InChI Key: VNHTVBOEYQLXFA-RKDXNWHRSA-N
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Description

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure that includes a dioxane ring, a cyanomethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyanomethyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or cyanomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,2-dimethyl-1,3-dioxan-4-yl)acetate: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and solubility.

Uniqueness

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to the presence of both the cyanomethyl and ester groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C11H17NO4/c1-11(2)15-8(4-5-12)6-9(16-11)7-10(13)14-3/h8-9H,4,6-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

VNHTVBOEYQLXFA-RKDXNWHRSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC)CC#N)C

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC)CC#N)C

Origin of Product

United States

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